molecular formula C8H8ClNO3 B8297794 Methyl 5-chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 5-chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B8297794
M. Wt: 201.61 g/mol
InChI Key: SFGFZUFPNAUWSQ-UHFFFAOYSA-N
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Patent
US07776869B2

Procedure details

To a suspension of 5-chloro-2-hydroxynicotinic acid (2.0 g, 12 mmol) and cesium carbonate (8.2 g, 26 mmol) in 50 mL DMF was added MeI (1.6 ml, 26 mmol). The reaction was allowed to stir for approximately 12 h. The cloudy yellow mixture was added to EtOAc/water. The organic layer was removed and the aqueous layer was extracted three times with EtOAc. The combined organic layers were washed once with water and brine, dried with Na2SO4, filtered, and concentrated to give an orange-yellow solid. The material was partitioned between 1N HCl and EtOAc. The organic layer was washed twice with 1N HCl, dried with Na2SO4, filtered, and concentrated to give the desired product as an orange solid. MS (m/z): 202.0 (M+H)+. Calc'd for C8H8ClNO3: 201.61.
Quantity
2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
EtOAc water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5]([OH:11])=C([CH:10]=1)C(O)=O.[C:12](=O)([O-])[O-].[Cs+].[Cs+].CI.C[CH2:21][O:22][C:23]([CH3:25])=[O:24].O>CN(C=O)C>[Cl:1][C:2]1[CH:10]=[C:25]([C:23]([O:22][CH3:21])=[O:24])[C:5](=[O:11])[N:4]([CH3:12])[CH:3]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=NC(=C(C(=O)O)C1)O
Name
cesium carbonate
Quantity
8.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
CI
Step Three
Name
EtOAc water
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.O

Conditions

Stirring
Type
CUSTOM
Details
to stir for approximately 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed once with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an orange-yellow solid
CUSTOM
Type
CUSTOM
Details
The material was partitioned between 1N HCl and EtOAc
WASH
Type
WASH
Details
The organic layer was washed twice with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC=1C=C(C(N(C1)C)=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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